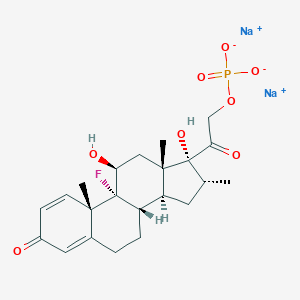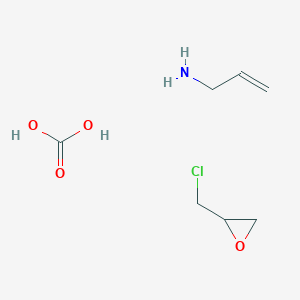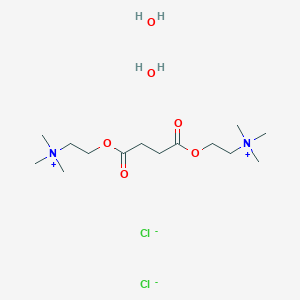
Eprazinone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Eprazinone dihydrochloride is a mucolytic drug that relieves bronchospasms . It has been suggested that it binds to mucine receptors on the respiratory tract .
Mode of Action
It is known to have mucolytic properties and a direct relaxant action on bronchial smooth muscle . It is also suggested to suppress the excitation of the cough center to stop coughing .
Result of Action
This compound acts to relieve bronchospasms and has mucolytic properties . This suggests that it may help to clear mucus from the respiratory tract and relax the bronchial muscles, thereby improving respiratory function.
Biochemical Analysis
Biochemical Properties
Eprazinone Dihydrochloride interacts with various biomolecules to exert its effects. It enhances lung function and arterial oxygen levels, making it useful for research into chronic bronchitis
Cellular Effects
This compound has several effects on cellular processes. It can increase phospholipid levels and decrease neutral lipid content in bronchoalveolar lavage (BAL) fluid . It does not affect protein and cell levels in BAL .
Molecular Mechanism
At the molecular level, this compound reduces short-circuit current (Isc) in a dose-dependent manner . This is primarily achieved by reducing chloride secretion at lower concentrations and affecting sodium and chloride transport at higher doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 317935 involves the reaction of 3-[4-(2-ethoxy-2-phenylethyl)-1-piperazinyl]-2-methyl-1-phenyl-1-propanone with hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically involve dissolving the compound in dimethyl sulfoxide (DMSO) and then adding hydrochloric acid to precipitate the dihydrochloride salt .
Industrial Production Methods: Industrial production of NSC 317935 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other purification techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: NSC 317935 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: NSC 317935 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
NSC 317935 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its mucolytic and antitussive properties, particularly in the treatment of respiratory conditions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds
Comparison with Similar Compounds
- Rolapitant hydrochloride
- Ezlopitant
- Senktide
- Neurokinin A (4-10)
- Substance P (1-7)
Comparison: NSC 317935 is unique in its dual mucolytic and antitussive properties, which are not commonly found in other similar compounds. While other compounds may target neurokinin receptors, NSC 317935’s specific combination of properties makes it particularly effective in improving pulmonary function and reducing mucus production .
Properties
CAS No. |
10402-53-6 |
|---|---|
Molecular Formula |
C24H33ClN2O2 |
Molecular Weight |
417.0 g/mol |
IUPAC Name |
3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C24H32N2O2.ClH/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22;/h4-13,20,23H,3,14-19H2,1-2H3;1H |
InChI Key |
IBILYOQEISPYMM-UHFFFAOYSA-N |
SMILES |
CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Canonical SMILES |
CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Key on ui other cas no. |
10402-53-6 |
Synonyms |
1-(2-phenyl-2-ethoxy)ethyl-4-(2-benzyloxy)propylpiperazine 1-(2-phenyl-2-ethoxy)ethyl-4-(3-phenyl-2-methyl-3-propanone)piperazine 3-(4-(beta-ethoxyphenethyl)-1-piperazinyl)-2-methylpropiophenone 746 CE Eftapan eprazinone eprazinone dihydrochloride eprazinone dihydrochloride, 3-(14)C-labeled eprazinone hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the pharmacological effects of Eprazinone dihydrochloride?
A1: this compound has been shown to possess several beneficial pharmacological properties, including secretolytic (mucus-thinning), bronchospasmolytic (relieving bronchial spasms), and antitussive (cough-suppressing) effects []. Additionally, it has demonstrated pain-relieving effects within the bronchial system []. These effects were confirmed through pulmonary function tests [].
Q2: What is the crystal structure of this compound?
A2: this compound crystallizes in the monoclinic system, specifically in the P2(1)/n space group []. Its unit cell dimensions are a=11.381(2) Å, b=28.318(2) Å, c=7.840(1) Å []. Within the crystal structure, the molecule adopts an extended conformation. The piperazine ring exhibits a standard chair conformation, and the four carbon atoms within this ring are arranged in a planar fashion []. Two chloride ions are involved in hydrogen bonding with the two nitrogen atoms of the piperazine ring [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)



